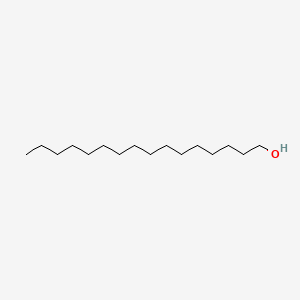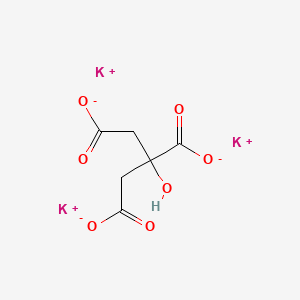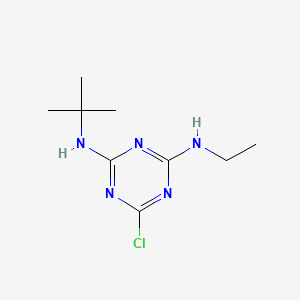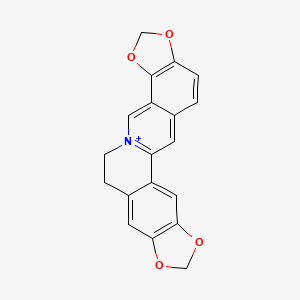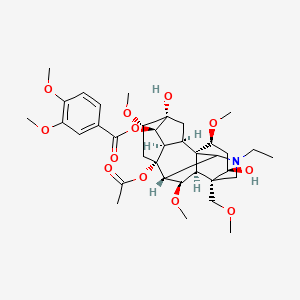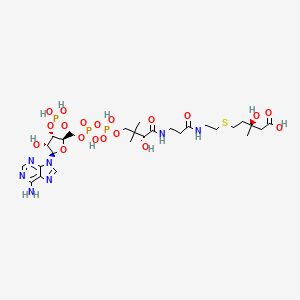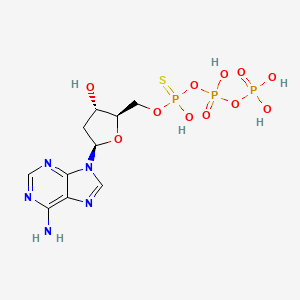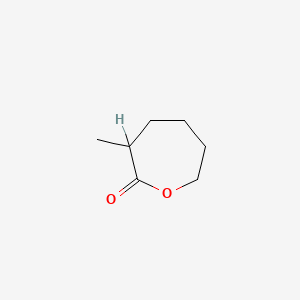![molecular formula C24H40O6 B1195923 (4R)-4-((8S,9S,10S,13R,14S,17R)-1,3,7,12-Tetrahydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid CAS No. 63266-89-7](/img/structure/B1195923.png)
(4R)-4-((8S,9S,10S,13R,14S,17R)-1,3,7,12-Tetrahydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Vue d'ensemble
Description
(4R)-4-((8S,9S,10S,13R,14S,17R)-1,3,7,12-Tetrahydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a bile acid derivative with the molecular formula C₂₄H₄₀O₆. It is a significant compound in the study of bile acids, which are physiological detergents that facilitate the excretion, absorption, and transport of fats and sterols in the intestine and liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-((8S,9S,10S,13R,14S,17R)-1,3,7,12-Tetrahydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid typically involves the hydroxylation of cholanic acid derivatives. The process includes multiple steps of oxidation and reduction reactions to introduce hydroxyl groups at the 1, 3, 7, and 12 positions on the cholanic acid backbone. Specific reagents and catalysts, such as chromium trioxide for oxidation and palladium on carbon for reduction, are commonly used.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of microbial enzymes to selectively hydroxylate cholanic acid derivatives. These methods are advantageous due to their specificity and efficiency in producing the desired hydroxylated product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-((8S,9S,10S,13R,14S,17R)-1,3,7,12-Tetrahydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduces ketones or carboxylic acids back to hydroxyl groups.
Substitution: Replaces hydroxyl groups with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Palladium on carbon in hydrogen atmosphere.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Produces ketocholanic acids.
Reduction: Produces dihydroxycholanic acids.
Substitution: Produces halogenated cholanic acids.
Applications De Recherche Scientifique
(4R)-4-((8S,9S,10S,13R,14S,17R)-1,3,7,12-Tetrahydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.
Biology: Investigated for its role in the metabolism and transport of lipids in biological systems.
Medicine: Explored for its potential therapeutic effects in treating liver diseases and disorders related to bile acid metabolism.
Industry: Utilized in the synthesis of pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of (4R)-4-((8S,9S,10S,13R,14S,17R)-1,3,7,12-Tetrahydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid involves its interaction with bile acid receptors and transporters in the liver and intestine. It facilitates the emulsification and absorption of dietary fats by forming micelles. The compound also regulates cholesterol homeostasis by modulating the expression of enzymes involved in cholesterol synthesis and degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic acid: A primary bile acid with hydroxyl groups at positions 3, 7, and 12.
Chenodeoxycholic acid: A bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic acid: A bile acid with hydroxyl groups at positions 3 and 12.
Uniqueness
(4R)-4-((8S,9S,10S,13R,14S,17R)-1,3,7,12-Tetrahydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is unique due to the presence of an additional hydroxyl group at the 1 position, which distinguishes it from other bile acids. This additional hydroxyl group may influence its physicochemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-21(29)30)15-5-6-16-22-17(11-20(28)24(15,16)3)23(2)13(9-18(22)26)8-14(25)10-19(23)27/h12-20,22,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13?,14?,15-,16+,17+,18?,19?,20?,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVVLXVBEQAATF-KBXJPTNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(C(CC(C4)O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(C[C@H]3[C@H]2C(CC4[C@@]3(C(CC(C4)O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,3,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63266-89-7 | |
| Record name | 1,3,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63266-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,7,12-Tetrahydroxycholanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063266897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7,12-Tetrahydroxycholan-24-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


